An In-depth Technical Guide to 3-(Difluoromethyl)-1H-pyrazol-4-amine: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 3-(Difluoromethyl)-1H-pyrazol-4-amine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(Difluoromethyl)-1H-pyrazol-4-amine, a key building block in modern agrochemical and pharmaceutical research. The introduction of the difluoromethyl group into the pyrazole scaffold imparts unique physicochemical and biological properties, making it a sought-after intermediate in the synthesis of bioactive molecules, particularly a new generation of succinate dehydrogenase inhibitor (SDHI) fungicides. This document details the compound's chemical identity, physicochemical properties, and provides insights into its synthesis and reactivity. Furthermore, it delves into the critical role of this molecule in the design and development of novel therapeutic and crop protection agents, exploring its mechanism of action and structure-activity relationships. Safety and handling considerations are also addressed to ensure its proper use in a research and development setting.
Compound Identification and Core Properties
CAS Number: 1443288-79-6[1]
Molecular Formula: C₄H₅F₂N₃[1]
Molecular Weight: 133.10 g/mol [1]
IUPAC Name: 3-(Difluoromethyl)-1H-pyrazol-4-amine
Synonyms: 5-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride[1]
Physicochemical Data
A summary of the key physicochemical properties of 3-(Difluoromethyl)-1H-pyrazol-4-amine and a closely related, extensively studied derivative, 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, are presented in Table 1 for comparative purposes. Direct experimental data for the target amine is limited in publicly available literature; therefore, some properties are predicted or inferred from related structures.
| Property | 3-(Difluoromethyl)-1H-pyrazol-4-amine | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (for comparison) |
| CAS Number | 1443288-79-6[1] | 176969-34-9[2] |
| Molecular Formula | C₄H₅F₂N₃[1] | C₆H₆F₂N₂O₂[2] |
| Molecular Weight | 133.10 g/mol [1] | 176.12 g/mol [2][3] |
| Melting Point | Data not available | 200–201 °C[2] |
| Boiling Point | Data not available | Data not available |
| Solubility | Expected to be soluble in polar organic solvents. | Slightly soluble in water; readily soluble in methanol and DMSO.[4] |
| Appearance | Not specified, likely a solid. | White to off-white solid.[3] |
| pKa | Data not available | Data not available |
Synthesis and Reactivity
The synthesis of 3-(difluoromethyl)-1H-pyrazol-4-amine is not extensively detailed in publicly accessible literature. However, the synthesis of the closely related and commercially significant 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid provides a well-established blueprint from which a synthetic route to the target amine can be logically derived.
Conceptual Synthetic Workflow
The general strategy involves the construction of the difluoromethyl pyrazole core followed by the introduction or unmasking of the 4-amino group. A plausible synthetic pathway is outlined below.
Figure 1. Conceptual synthetic workflow for the preparation of 3-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine, a close analog of the target compound.
Experimental Protocol (Hypothetical, based on related syntheses):
-
Formation of the Pyrazole Ring: The synthesis typically commences with the reaction of an ethyl ester of difluoroacetoacetic acid with triethyl orthoformate in the presence of acetic anhydride.[2] This is followed by cyclization with a suitable hydrazine (e.g., hydrazine hydrate for the 1H-pyrazole) to form the pyrazole ring. The regioselectivity of this step is crucial and can be influenced by the reaction conditions and the substituents on the hydrazine.
-
Introduction of the Amino Group: Starting from the corresponding 4-carboxylic acid, a Curtius or Hofmann rearrangement can be employed to introduce the amine functionality at the 4-position. This would involve the conversion of the carboxylic acid to an acyl azide (for Curtius) or an amide (for Hofmann), followed by thermal or photochemical rearrangement to an isocyanate, which is then hydrolyzed to the amine.
An alternative approach could involve the nitration of the pyrazole ring at the 4-position, followed by reduction of the nitro group to the desired amine.
Reactivity Profile
The reactivity of 3-(difluoromethyl)-1H-pyrazol-4-amine is dictated by the interplay of the pyrazole ring, the electron-withdrawing difluoromethyl group, and the nucleophilic amino group.
-
N-Alkylation/Arylation: The nitrogen atoms of the pyrazole ring can undergo alkylation or arylation reactions.
-
Diazotization: The 4-amino group can be diazotized to form a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a range of functional groups at the 4-position.
-
Amide Formation: The amino group can readily react with acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form the corresponding amides. This reaction is fundamental to the synthesis of many commercial SDHI fungicides.
Mechanism of Action and Role in Drug Discovery
The primary biological significance of the 3-(difluoromethyl)pyrazole scaffold lies in its role as a potent inhibitor of succinate dehydrogenase (SDH), also known as complex II in the mitochondrial electron transport chain.[2]
Succinate Dehydrogenase Inhibition
SDH is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain, responsible for the oxidation of succinate to fumarate. Inhibition of SDH disrupts cellular respiration, leading to a depletion of ATP and ultimately cell death. This mechanism is the basis for the fungicidal activity of a large class of agrochemicals.[2]
Figure 2. Mechanism of action of 3-(difluoromethyl)pyrazole derivatives as succinate dehydrogenase inhibitors.
Structure-Activity Relationships (SAR)
Extensive research has been conducted on the SAR of pyrazole-based SDHI fungicides. Key findings include:
-
The Pyrazole Ring: The pyrazole ring acts as a crucial scaffold, correctly positioning the other functional groups for optimal binding to the enzyme.
-
The Difluoromethyl Group: The difluoromethyl group at the 3-position is critical for high potency. It is believed to enhance binding affinity and improve metabolic stability compared to non-fluorinated or trifluoromethyl analogs.
-
The Amide Linkage: The amide linkage derived from the 4-amino group is a common feature in many commercial SDHI fungicides. The nature of the substituent on the amide nitrogen significantly influences the spectrum of activity and potency against different fungal species.
The versatility of the 4-amino group in 3-(difluoromethyl)-1H-pyrazol-4-amine allows for the facile synthesis of extensive libraries of amide derivatives for SAR studies, facilitating the discovery of new and improved fungicides.
Spectral Data Analysis (Predicted)
¹H NMR
-
Pyrazole Ring Protons: A singlet corresponding to the proton at the 5-position of the pyrazole ring is expected.
-
CHF₂ Group: A triplet due to the coupling with the two fluorine atoms.
-
NH₂ Group: A broad singlet for the amine protons.
-
NH Proton (pyrazole): A broad singlet for the proton on the pyrazole nitrogen.
¹³C NMR
-
Pyrazole Ring Carbons: Three distinct signals for the three carbon atoms of the pyrazole ring.
-
CHF₂ Carbon: A triplet due to the one-bond coupling with the two fluorine atoms.
¹⁹F NMR
-
A doublet corresponding to the two equivalent fluorine atoms, split by the proton of the difluoromethyl group.
IR Spectroscopy
-
N-H Stretching: Characteristic stretching vibrations for the amine (NH₂) and pyrazole (NH) groups in the region of 3100-3500 cm⁻¹.
-
C-F Stretching: Strong absorptions in the fingerprint region (around 1000-1200 cm⁻¹) corresponding to the C-F bonds of the difluoromethyl group.
-
C=N and C=C Stretching: Absorptions for the pyrazole ring in the 1400-1600 cm⁻¹ region.
Mass Spectrometry
-
The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (133.10 g/mol ). Fragmentation patterns would likely involve the loss of the difluoromethyl group and cleavage of the pyrazole ring.
Safety and Handling
Detailed toxicological data for 3-(difluoromethyl)-1H-pyrazol-4-amine is not publicly available. However, based on the data for related aminopyrazole and pyrazolone compounds, appropriate safety precautions should be taken.[8][9]
General Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Toxicity Profile of Related Compounds:
-
Aminopyrazoles: Some aminopyrazole derivatives, such as the insecticide fipronil, exhibit neurotoxicity by acting as GABA-A receptor antagonists.[8] They can also be toxic to non-target organisms.[8]
-
Pyrazolones: Chronic toxicity studies on some pyrazolone derivatives have been conducted, with some showing potential for adverse effects with long-term exposure.[9]
Given the potential for biological activity, it is prudent to treat 3-(difluoromethyl)-1H-pyrazol-4-amine as a potentially hazardous substance and handle it with care until more specific toxicological data becomes available.
Conclusion
3-(Difluoromethyl)-1H-pyrazol-4-amine is a valuable and versatile building block in the fields of medicinal and agrochemical chemistry. Its unique combination of a pyrazole core, a difluoromethyl group, and a reactive amino functionality makes it an ideal starting material for the synthesis of potent SDHI fungicides and potentially other bioactive molecules. A thorough understanding of its synthesis, reactivity, and biological mechanism of action is crucial for leveraging its full potential in the development of new and effective chemical entities. As with all research chemicals, appropriate safety measures should be strictly followed during its handling and use.
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